molecular formula C11H12N2OS B5766417 3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone

3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B5766417
M. Wt: 220.29 g/mol
InChI Key: ALNPEDPKRNFCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a chemical compound with potential scientific research applications. It is a heterocyclic compound that contains an imidazolidinone ring and a thioxo group. This compound is also known as MTI or NSC-663284.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been found to have biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to have anti-inflammatory effects. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments include its potential anticancer and neuroprotective properties. However, there are limitations to its use, including its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One possible direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for other types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of an acid catalyst. The resulting intermediate is then treated with methyl iodide to form the final product.

Scientific Research Applications

3-methyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been found to have potential scientific research applications. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied as a potential treatment for Alzheimer's disease and has been found to have neuroprotective effects.

properties

IUPAC Name

3-methyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-3-5-9(6-4-8)13-7-10(14)12(2)11(13)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNPEDPKRNFCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-methyl-2-thiohydantoin

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